molecular formula C21H19N3O2S B1662975 MLS-573151

MLS-573151

Cat. No.: B1662975
M. Wt: 377.5 g/mol
InChI Key: OPPCVEVPKHRJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for MLS-573151 are not readily available in the literature. it’s essential to note that this compound is commercially available.
    • Industrial production methods may involve proprietary processes, which are typically not disclosed publicly.
  • Chemical Reactions Analysis

    • MLS-573151 primarily inhibits Cdc42 by preventing GTP binding to the protein.
    • Common reagents and conditions used in its synthesis and derivatization remain undisclosed due to proprietary reasons.
    • Major products formed during its synthesis or modification are not explicitly documented.
  • Scientific Research Applications

    • MLS-573151 has gained attention in scientific research due to its selective inhibition of Cdc42.
    • In the field of cancer research, Cdc42 inhibitors like this compound are investigated for their potential to suppress tumor growth and metastasis.
    • Its applications extend to other areas, such as immunology, inflammation, and angiogenesis.
  • Mechanism of Action

    • MLS-573151 acts by disrupting the interaction between GTP and Cdc42, thereby inhibiting Cdc42’s function.
    • The molecular targets and pathways affected by this inhibition are still an active area of study.
  • Comparison with Similar Compounds

    • While MLS-573151 is unique in its selectivity for Cdc42, other related compounds include:
      • H-Ras inhibitors: These target another GTPase involved in cell signaling.
      • Rac1 and Rac2 inhibitors: These GTPases share some similarities with Cdc42.
      • RhoA wild-type inhibitors: RhoA is another member of the Rho family.
      • Rab2 and Rab7 inhibitors: These are related GTPases but not directly affected by this compound.

    Properties

    IUPAC Name

    4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OPPCVEVPKHRJNY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    MLS-573151
    Reactant of Route 2
    Reactant of Route 2
    MLS-573151
    Reactant of Route 3
    MLS-573151
    Reactant of Route 4
    MLS-573151
    Reactant of Route 5
    MLS-573151
    Reactant of Route 6
    MLS-573151

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.